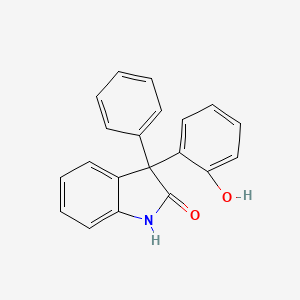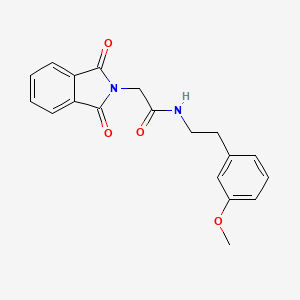![molecular formula C25H27NO9 B15200971 (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate is a complex organic compound characterized by its unique spirocyclic structure. This compound features multiple hydroxyl groups, a nitrophenoxy group, and a benzoate ester, making it an interesting subject for various chemical studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the spirocyclic core: This can be achieved through a cyclization reaction involving a suitable diol and a cyclohexanone derivative under acidic or basic conditions.
Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution of a halogenated precursor with 4-nitrophenol in the presence of a base.
Esterification: The final step involves the esterification of the hydroxyl groups with benzoic acid or its derivatives using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen in the presence of a catalyst or metal hydrides.
Substitution: The phenoxy group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or PCC (Pyridinium chlorochromate) under acidic or basic conditions.
Reduction: H₂/Pd, LiAlH₄, or NaBH₄.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
Chemistry
This compound can be used as a building block for the synthesis of more complex molecules due to its multiple functional groups.
Biology
The nitrophenoxy group and hydroxyl groups make it a potential candidate for studying enzyme interactions and inhibition.
Medicine
Its unique structure may offer potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory or antimicrobial agents.
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate would depend on its specific application. For instance, if used as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking substrate access. The nitrophenoxy group could play a crucial role in binding to the enzyme, while the hydroxyl groups could form hydrogen bonds, stabilizing the interaction.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-methoxyphenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
- (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-chlorophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate
Uniqueness
The presence of the nitrophenoxy group in (1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclohexan]-5-yl benzoate distinguishes it from its analogs, potentially offering unique reactivity and biological activity. The nitro group can undergo various transformations, providing a versatile platform for further chemical modifications.
Properties
Molecular Formula |
C25H27NO9 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
[(1R,3S,4S,5R,6R)-4,6,8-trihydroxy-3-(4-nitrophenoxy)spiro[2-oxabicyclo[4.2.0]octane-7,1'-cyclohexane]-5-yl] benzoate |
InChI |
InChI=1S/C25H27NO9/c27-18-20(34-22(29)15-7-3-1-4-8-15)25(30)21(19(28)24(25)13-5-2-6-14-24)35-23(18)33-17-11-9-16(10-12-17)26(31)32/h1,3-4,7-12,18-21,23,27-28,30H,2,5-6,13-14H2/t18-,19?,20+,21+,23+,25-/m0/s1 |
InChI Key |
HPLHIGQSKWLZAU-YIFRHQFZSA-N |
Isomeric SMILES |
C1CCC2(CC1)C([C@@H]3[C@]2([C@@H]([C@@H]([C@@H](O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
Canonical SMILES |
C1CCC2(CC1)C(C3C2(C(C(C(O3)OC4=CC=C(C=C4)[N+](=O)[O-])O)OC(=O)C5=CC=CC=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Fluoro-N-(5-mercapto-4-methyl-4H-[1,2,4]triazol-3-ylmethyl)-benzamide](/img/structure/B15200890.png)

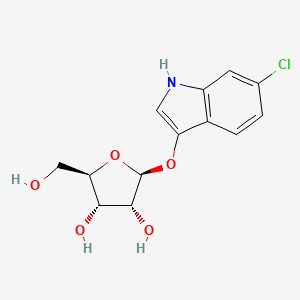

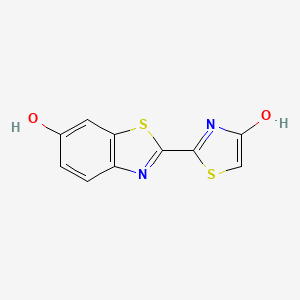

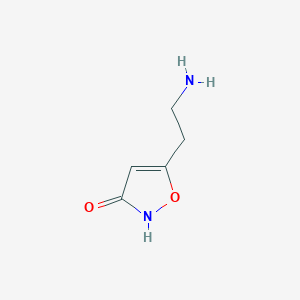

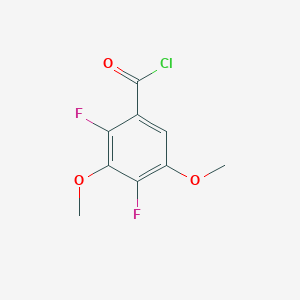
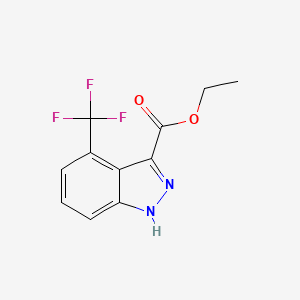

![N'-({3-[5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]allanoyl}oxy)-4-(trifluoromethyl)benzenecarboximidamide](/img/structure/B15200945.png)
